molecular formula C14H25N5O2 B1481966 tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 2098110-32-6

tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No. B1481966
M. Wt: 295.38 g/mol
InChI Key: KGGWRDBQBRRWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H25N5O2 and its molecular weight is 295.38 g/mol. The purity is usually 95%.
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Scientific Research Applications

Role as an Intermediate in Synthesis

This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. For instance, it has been utilized in the production of crizotinib, an anticancer drug, showcasing its importance in medicinal chemistry. The synthesis process involves several steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and results in compounds confirmed by MS and 1H NMR spectrum analyses (D. Kong et al., 2016).

Another study demonstrated the compound's utility in preparing novel scaffolds for substituted piperidines. The process includes regioselective ring-opening and 1,3-dipolar cycloaddition reactions, highlighting its versatility in creating diverse chemical structures (Rianne A. G. Harmsen et al., 2011).

Synthesis of Complex Piperidine Derivatives

Research has shown the compound's involvement in synthesizing complex piperidine derivatives, such as those used in the development of nociceptin antagonists. This highlights its role in creating compounds with potential therapeutic applications (H. Jona et al., 2009).

Additionally, its application extends to the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, further emphasizing its significance in pharmaceutical research (Min Wang et al., 2015).

Contribution to Fungicidal Research

Beyond pharmaceuticals, the compound has found applications in agriculture through the synthesis of fungicidal agents. For example, a series of novel compounds synthesized using similar chemical frameworks demonstrated moderate to excellent fungicidal activity, showcasing its potential in developing new agrochemicals (H. Mao et al., 2013).

properties

IUPAC Name

tert-butyl 3-[[4-(aminomethyl)triazol-1-yl]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)18-6-4-5-11(8-18)9-19-10-12(7-15)16-17-19/h10-11H,4-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGWRDBQBRRWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
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tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
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tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
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tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
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tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
Reactant of Route 6
tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

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